molecular formula C5H4ClNO3S B2386087 2-Hydroxypyridine-3-sulfonyl chloride CAS No. 1780995-58-5

2-Hydroxypyridine-3-sulfonyl chloride

Cat. No.: B2386087
CAS No.: 1780995-58-5
M. Wt: 193.6
InChI Key: QOCXBOFYGWMULQ-UHFFFAOYSA-N
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Description

2-Hydroxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H4ClNO3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypyridine-3-sulfonyl chloride can be synthesized through the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This method involves the use of sulfur dioxide and acetic acid in the presence of copper chloride at low temperatures (0-5°C) .

Industrial Production Methods

In industrial settings, this compound is produced by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. This reaction is carried out in multiple divided portions, either stepwise or continuously, to ensure a high yield and reduced byproduct formation .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur dioxide, acetic acid, copper chloride, and phosphorus pentachloride. The reactions are typically carried out at low temperatures to ensure high yields and minimize side reactions .

Major Products

The major products formed from these reactions include pyridine-3-sulfonic acids, sulfonyl amides, and other substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Hydroxypyridine-3-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-oxo-1H-pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCXBOFYGWMULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780995-58-5
Record name 2-hydroxypyridine-3-sulfonyl chloride
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